REACTION_CXSMILES
|
C[O-].[Na+].[I-:4].[Na+].CC(C)(C([O-])=O)C([O-])=O.[Na+].[Na+].[C:17]1([CH2:23][CH2:24][CH2:25][CH2:26]Cl)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>COCCOC.CC(C)=O>[C:17]1([CH2:23][CH2:24][CH2:25][CH2:26][I:4])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
Me Dimethyl malonate
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
4(4'-chlorophenyl)-a-bromoacetophenone
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
sodium dimethylmalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C.[Na+].[Na+]
|
Name
|
4(4'-chlorophenyl)-a-bromoacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCl
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 15 min at rt
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirring continued 1 hr at rt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil dissolved in 1:1 methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (250 mL), and saturated sodium chloride solution (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was recrystallized
|
Type
|
CUSTOM
|
Details
|
methanol with hexane to precipitate the methyl 2-carbomethoxy-4[4'-(4"-chloro phenyl)phenyl]-4-oxobutanoate (10.43 g, 64%)
|
Type
|
CUSTOM
|
Details
|
##STR178## Step 2 (A)--Preparation of 4-phenyl-1-iodobutane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and excess salts
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in water (100 mL)
|
Type
|
ADDITION
|
Details
|
Hexane (100 mL) was added to the aqueous mixture
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium bisulfite solution (3×50 mL)
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon, and gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.94 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |